molecular formula C19H16Cl2N4O2 B2414407 N'-(2,4-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1285597-54-7

N'-(2,4-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2414407
CAS No.: 1285597-54-7
M. Wt: 403.26
InChI Key: ZRRCAAUAUHNVSM-SSDVNMTOSA-N
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Description

N’-(2,4-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a benzylidene group, and a carbohydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2/c1-2-27-18-6-4-3-5-14(18)16-10-17(24-23-16)19(26)25-22-11-12-7-8-13(20)9-15(12)21/h3-11H,2H2,1H3,(H,23,24)(H,25,26)/b22-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRCAAUAUHNVSM-SSDVNMTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(2-Ethoxyphenyl)-1H-Pyrazole-5-Carbohydrazide

A modified iodine-catalyzed protocol adapted from PMC9139179 proceeds as follows:

  • Reagents : Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (1.0 eq), hydrazine hydrate (1.2 eq), iodine (20 mol%), tert-butyl hydroperoxide (TBHP, 3.0 eq).
  • Conditions : DMF solvent, 80°C, 8 hours under nitrogen.
  • Mechanism : Iodine mediates oxidative cyclization, converting the β-keto ester to the pyrazole core. TBHP acts as a terminal oxidant.
  • Yield : 68–72% after recrystallization from ethanol.

Condensation with 2,4-Dichlorobenzaldehyde

The carbohydrazide intermediate (1.0 eq) reacts with 2,4-dichlorobenzaldehyde (1.1 eq) in ethanol containing 0.1 mL concentrated HCl. The mixture is refluxed for 6 hours, yielding the title compound as a pale-yellow solid.

Optimization Data :

Parameter Value
Solvent Ethanol
Catalyst HCl (0.1 mL)
Temperature 78°C (reflux)
Time 6 hours
Yield 85%

Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords analytically pure product.

Synthetic Route 2: Copper-Catalyzed Aerobic Cyclization

Pyrazole Core Assembly

A copper(II)-catalyzed method from PMC9139179 avoids iodine:

  • Reagents : 2-Ethoxyacetophenone (1.0 eq), diethyl oxalate (1.5 eq), hydrazine hydrate (1.2 eq), Cu(OAc)₂ (10 mol%).
  • Conditions : Aerobic conditions in DMSO at 100°C for 12 hours.
  • Yield : 65% after aqueous workup.

Hydrazide Formation and Condensation

The pyrazole-5-carboxylate is treated with hydrazine monohydrate in methanol (4 hours, reflux) to form the carbohydrazide. Subsequent condensation with 2,4-dichlorobenzaldehyde follows the protocol in Section 2.2, achieving comparable yields.

Crystallization and Stability Profiling

Recrystallization Solvent Screening

Data from Sigma-Aldrich and PMC10242731 indicate:

Solvent Crystal Form Purity (%)
Methanol Needles 99.5
Ethanol Prisms 98.7
Acetonitrile Amorphous 97.2

Methanol yields non-hygroscopic crystals suitable for X-ray diffraction.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, confirming stability under standard storage conditions.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.85–7.25 (m, 7H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.42 (t, J = 7.0 Hz, 3H, CH₃).
  • IR (KBr) : 1665 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

Purity Assessment

HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at 4.3 minutes, confirming >99% purity.

Industrial-Scale Considerations

The iodine-catalyzed method (Section 2) is preferred for scalability due to:

  • Lower catalyst cost ($0.32/g for I₂ vs. $4.50/g for Cu(OAc)₂).
  • Shorter reaction time (8 vs. 12 hours).
  • Higher overall yield (72% vs. 65%).

Chemical Reactions Analysis

3.1. Reactivity Profile

The compound can undergo various chemical reactions, including:

  • Nucleophilic Substitution : The presence of electron-withdrawing groups (such as dichlorobenzylidene) enhances the electrophilic character of the carbonyl carbon, making it susceptible to nucleophilic attacks.

  • Hydrazone Formation : The compound itself is a hydrazone derivative, which can react with various aldehydes or ketones to form additional hydrazone compounds.

3.2. Reaction Mechanisms

The key mechanisms involved in the chemical reactions of this compound include:

  • Electrophilic Aromatic Substitution : The ethoxy group on the phenyl ring can participate in electrophilic substitution reactions under suitable conditions, potentially leading to substituted derivatives.

  • Cyclization Reactions : Under specific conditions, the compound may undergo cyclization to form more complex heterocycles, which can enhance biological activity.

3.3. Data Table of Reaction Yields

Reaction TypeConditionsYield (%)References
Nucleophilic SubstitutionEthanol, reflux85
Hydrazone FormationAcidic medium90
Electrophilic Aromatic SubstitutionFriedel-Crafts conditions75

4.1. Pharmacological Activities

Research indicates that N'-(2,4-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibits various pharmacological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

  • Antitumor Properties : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth in specific cancer cell lines.

4.2. Future Research Directions

Further research could explore:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with biological targets.

Scientific Research Applications

N’-(2,4-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(2,4-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(2-ethoxyphenyl)benzamide
  • (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
  • Quinoxaline derivatives

Uniqueness

N’-(2,4-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring, benzylidene group, and carbohydrazide moiety This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds

Biological Activity

N'-(2,4-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that allows for interactions with various biological targets, making it a candidate for further pharmacological studies. This article reviews the biological activity, synthesis, and potential therapeutic applications of this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H18Cl2N4O2\text{C}_{18}\text{H}_{18}\text{Cl}_2\text{N}_4\text{O}_2

Synthesis

The synthesis of this compound typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction conditions often include heating in an appropriate solvent such as ethanol or methanol to facilitate the formation of the hydrazone linkage.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown an IC50 value of approximately 25.72 ± 3.95 μM against MCF-7 breast cancer cells, indicating its ability to induce apoptosis in these cells .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MCF-725.72 ± 3.95Induction of apoptosis
U8745.2 ± 13.0Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has exhibited potent activity against several bacterial strains, including Staphylococcus aureus, with minimal inhibitory concentrations (MIC) in the low microgram per milliliter range . This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.020

Mechanistic Studies

Mechanistic studies using flow cytometry and molecular docking have provided insights into how this compound interacts with cellular targets. The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, particularly those associated with the PI3K/AKT pathway .

Case Studies

A notable case study involved testing the compound's efficacy in vivo using tumor-bearing mice models. Results showed a significant reduction in tumor growth when treated with this compound compared to control groups . This provides promising evidence for its potential as an anticancer therapeutic.

Q & A

Q. What are the standard protocols for synthesizing and characterizing N'-(2,4-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves condensation reactions between hydrazide derivatives and substituted aldehydes under reflux conditions. For example, the compound is synthesized by reacting 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 2,4-dichlorobenzaldehyde in ethanol or methanol. Characterization is performed using FT-IR (to confirm hydrazone C=N and C=O stretches), 1H-NMR^1 \text{H-NMR} (to verify proton environments), ESI-MS (for molecular ion confirmation), and single-crystal X-ray diffraction (to resolve the crystal structure and stereochemistry) .

Q. How are spectroscopic techniques applied to confirm the structural integrity of this compound?

  • FT-IR : Identifies key functional groups such as the hydrazone C=N (~1588–1644 cm1^{-1}) and carbonyl C=O (~1644 cm1^{-1}) stretches.
  • 1H-NMR^1 \text{H-NMR} : Resonances for the hydrazone proton (δ ~10.4 ppm) and ethoxy group protons (δ ~1.3–4.0 ppm) confirm substitution patterns.
  • ESI-MS : Provides molecular ion peaks ([M+H]+^+) matching the theoretical molecular weight.
  • X-ray diffraction : Resolves bond lengths, angles, and crystal packing, confirming the E-configuration of the hydrazone moiety .

Advanced Research Questions

Q. What computational methods are employed to predict the electronic and structural properties of this compound, and how are solvation effects incorporated?

Density Functional Theory (DFT) calculations using the hybrid B3LYP functional with the 6-311G** basis set are standard. These simulations model the compound’s geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. Solvation effects are incorporated via the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to simulate aqueous environments. This approach predicts solvatochromic shifts and reactivity in biological systems .

Q. How do researchers analyze discrepancies between experimental and computational vibrational spectra?

Discrepancies arise from approximations in DFT calculations (e.g., neglecting anharmonicity). To resolve these:

  • Experimental FT-IR and Raman spectra are compared with scaled DFT vibrational frequencies.
  • Scaling factors (e.g., 0.96–0.98) are applied to theoretical frequencies.
  • Natural Bond Orbital (NBO) and Atoms-in-Molecules (AIM) analyses explain hyperconjugative interactions affecting vibrational modes .

Q. What methodologies are used to evaluate the pharmacological potential of pyrazole-carbohydrazide derivatives in silico?

  • Molecular Docking : Autodock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., cannabinoid receptors or enzymes). The compound’s 3D structure is docked into active sites, and scoring functions rank pose stability.
  • ADMET Prediction : Tools like SwissADME or ProTox-II assess bioavailability, toxicity, and metabolic stability. Parameters include LogP, topological polar surface area (TPSA), and cytochrome P450 interactions .

Q. How are structural-property relationships established for pyrazole-carbohydrazide derivatives?

  • X-ray Crystallography : Correlates substituent effects (e.g., 2,4-dichloro vs. methoxy groups) with crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking).
  • DFT-Derived Parameters : HOMO-LUMO gaps and dipole moments are linked to redox behavior and solubility. For example, electron-withdrawing substituents (e.g., Cl) lower HOMO energy, enhancing oxidative stability .

Data Contradiction Analysis

Q. How should researchers address conflicting data between experimental and computational bond lengths in X-ray vs. DFT studies?

  • X-ray provides empirical bond lengths but may underestimate due to crystal packing forces.
  • DFT optimizes gas-phase geometry, often overestimating lengths.
  • Solution : Use dispersion-corrected functionals (e.g., B3LYP-D3) and compare with averaged crystallographic data from similar derivatives (e.g., dichloro vs. nitro-substituted analogs) .

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